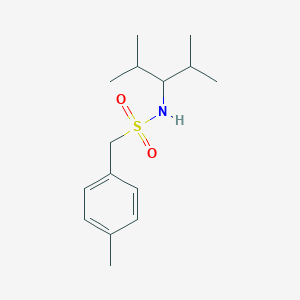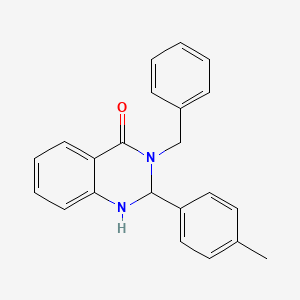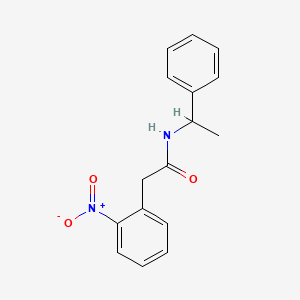![molecular formula C18H22O3 B5223597 1-[2-(2,5-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5223597.png)
1-[2-(2,5-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,5-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene, commonly known as Ostarine, is a selective androgen receptor modulator (SARM) that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, sports, and agriculture. Ostarine has been shown to have anabolic effects on skeletal muscle and bone tissue without the adverse effects associated with traditional anabolic steroids.
Scientific Research Applications
Ostarine has been extensively studied for its potential applications in various fields. In medicine, Ostarine has been shown to have anabolic effects on skeletal muscle and bone tissue, making it a potential treatment for conditions such as osteoporosis, muscle wasting, and sarcopenia. In sports, Ostarine has been used as a performance-enhancing drug due to its ability to increase muscle mass and strength without the adverse effects associated with traditional anabolic steroids. In agriculture, Ostarine has been investigated as a growth promoter for livestock and poultry.
Mechanism of Action
Ostarine works by selectively binding to androgen receptors in skeletal muscle and bone tissue, leading to increased protein synthesis and muscle and bone growth. Unlike traditional anabolic steroids, Ostarine does not bind to androgen receptors in other tissues such as the prostate, liver, and skin, which reduces the risk of adverse effects associated with these tissues.
Biochemical and Physiological Effects
Studies have shown that Ostarine has anabolic effects on skeletal muscle and bone tissue, leading to increased muscle mass and bone density. Ostarine has also been shown to improve physical performance, such as endurance and strength, in both humans and animals. Additionally, Ostarine has been shown to have a positive effect on lipid metabolism, reducing the levels of low-density lipoprotein (LDL) cholesterol and increasing the levels of high-density lipoprotein (HDL) cholesterol.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ostarine in lab experiments is its selectivity for androgen receptors in skeletal muscle and bone tissue, which reduces the risk of adverse effects associated with traditional anabolic steroids. Additionally, Ostarine has a longer half-life than traditional anabolic steroids, which allows for less frequent dosing. However, one limitation of using Ostarine in lab experiments is its limited availability and high cost compared to traditional anabolic steroids.
Future Directions
There are several future directions for research on Ostarine. One area of research is the potential use of Ostarine as a treatment for conditions such as osteoporosis, muscle wasting, and sarcopenia. Another area of research is the development of new 1-[2-(2,5-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzenes with improved selectivity and potency. Additionally, more research is needed to fully understand the long-term effects of Ostarine on human health and its potential for abuse in sports.
Conclusion
Ostarine is a selective androgen receptor modulator that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, sports, and agriculture. Ostarine has been shown to have anabolic effects on skeletal muscle and bone tissue without the adverse effects associated with traditional anabolic steroids. While more research is needed to fully understand the long-term effects of Ostarine on human health and its potential for abuse in sports, it is clear that Ostarine has the potential to be a valuable tool in the treatment of various conditions and in the development of new 1-[2-(2,5-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzenes.
Synthesis Methods
Ostarine is synthesized through a multi-step process starting with the reaction of 2,5-dimethylphenol with ethylene oxide to produce 2-(2,5-dimethylphenoxy)ethanol. This intermediate is then reacted with 4-methoxy-2-nitrobenzene in the presence of sodium hydride to produce 1-[2-(2,5-dimethylphenoxy)ethoxy]-2-methoxy-4-nitrobenzene. The final step involves the reduction of the nitro group to an amino group using palladium on carbon in the presence of hydrogen gas to produce Ostarine.
properties
IUPAC Name |
1-[2-(2,5-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-13-5-7-15(3)17(11-13)21-10-9-20-16-8-6-14(2)12-18(16)19-4/h5-8,11-12H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQQPECCEVZHEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCOC2=C(C=C(C=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5223520.png)
![2-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5223525.png)


![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-benzylmalonamide](/img/structure/B5223544.png)

![N-(2,5-dimethoxyphenyl)-2-oxo-2-[2-(phenylsulfonyl)hydrazino]acetamide](/img/structure/B5223565.png)
![1-{[4-(4-morpholinylsulfonyl)phenoxy]acetyl}azepane](/img/structure/B5223567.png)

![4-methoxy-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B5223572.png)

![4-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5223600.png)
![N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B5223606.png)
